molecular formula C15H9N3O4 B11837916 7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione CAS No. 61472-46-6

7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione

Cat. No.: B11837916
CAS No.: 61472-46-6
M. Wt: 295.25 g/mol
InChI Key: VFEPNZXYSMMJTP-UHFFFAOYSA-N
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Description

7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione is a nitrogen-containing heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure includes an amino group at the 7th position, a nitrophenyl group at the 2nd position, and quinoline-5,8-dione as the core scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione typically involves the reaction of 4-hydroxyquinoline derivatives with 2-(2,7-dibromo-9H-fluoren-9-ylidene)malononitrile in dry pyridine. The reaction is carried out under reflux conditions for 10-14 hours, yielding the desired product in good yields . Another method involves the reaction of quinoline-5,8-dione with diethylamine and acetaldehyde in the presence of a C-nucleophile, forming a mixture of 7- and 6-substituted isomers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.

    Reduction: Reduction of the nitro group to an amino group is possible under suitable conditions.

    Substitution: Nucleophilic substitution reactions can occur at the amino or nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. It also modulates signaling pathways related to cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both amino and nitrophenyl groups enhances its potential as a multifunctional agent in medicinal chemistry.

Properties

CAS No.

61472-46-6

Molecular Formula

C15H9N3O4

Molecular Weight

295.25 g/mol

IUPAC Name

7-amino-2-(2-nitrophenyl)quinoline-5,8-dione

InChI

InChI=1S/C15H9N3O4/c16-10-7-13(19)9-5-6-11(17-14(9)15(10)20)8-3-1-2-4-12(8)18(21)22/h1-7H,16H2

InChI Key

VFEPNZXYSMMJTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C=C(C3=O)N)[N+](=O)[O-]

Origin of Product

United States

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